molecular formula C7H11ClF3NO2 B2695427 3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 2140326-36-7

3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2695427
CAS No.: 2140326-36-7
M. Wt: 233.62
InChI Key: VJGRMYDXYFSTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a fluorinated organic compound with significant applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride typically involves the introduction of the trifluoromethyl group into a piperidine ring. One common method is the reaction of piperidine derivatives with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions. The reaction is often carried out in the presence of a base like potassium carbonate or sodium hydride, and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes can be employed to facilitate the trifluoromethylation reaction. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products:

    Oxidation: Formation of 3-(Trifluoromethyl)piperidine-4-carboxylic acid.

    Reduction: Formation of 3-(Trifluoromethyl)piperidine-4-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound serves as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique properties enhance the stability and bioavailability of the resulting compounds.

Biology: In biological research, 3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is used to study the effects of fluorinated groups on biological activity. It helps in understanding the interaction of fluorinated compounds with biological targets.

Medicine: The compound is a precursor in the synthesis of various drugs, including those targeting neurological disorders and metabolic diseases. Its incorporation into drug molecules can improve their pharmacokinetic properties.

Industry: In the agrochemical industry, it is used to develop pesticides and herbicides with enhanced efficacy and environmental stability. The trifluoromethyl group contributes to the increased potency and selectivity of these agrochemicals.

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The electronegativity of the fluorine atoms influences the compound’s binding affinity and reactivity. In pharmaceuticals, it can modulate enzyme activity or receptor binding, leading to therapeutic effects. The compound’s stability and lipophilicity also play crucial roles in its biological activity.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)piperidine
  • 3-(Trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 3-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride offers a unique combination of stability and reactivity due to the presence of both the trifluoromethyl group and the piperidine ring. This makes it particularly valuable in the synthesis of bioactive molecules where both properties are desired. Its versatility in undergoing various chemical reactions also sets it apart from other trifluoromethylated compounds.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in developing new pharmaceuticals and agrochemicals with improved properties.

Properties

IUPAC Name

3-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-11-2-1-4(5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGNRZWPYUSBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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